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Abstract

This technical guide provides a comprehensive analysis of 5-Methyloxazol-2-amine, a
heterocyclic compound of significant interest in medicinal chemistry and synthetic organic
chemistry. The document delineates its chemical structure, physicochemical properties, and
spectroscopic signature. A detailed examination of a robust synthetic pathway is presented,
including a step-by-step experimental protocol, mechanistic insights, and a discussion of the
causal factors influencing the reaction outcome. This guide is intended to serve as a critical
resource for scientists engaged in the research and development of novel therapeutics and
complex molecular architectures where 5-Methyloxazol-2-amine serves as a pivotal building
block.

Introduction: The Significance of the 2-
Aminooxazole Scaffold

The 2-aminooxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry,
frequently appearing in a diverse array of biologically active compounds. Its prevalence stems
from its unique combination of features: a planar, aromatic system capable of engaging in
various intermolecular interactions, hydrogen bond donor and acceptor sites, and metabolic
stability. Derivatives of 2-aminooxazole have demonstrated a wide spectrum of
pharmacological activities, including antitubercular, anticancer, and anti-inflammatory
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properties. 5-Methyloxazol-2-amine, as a fundamental member of this class, represents a key
starting material for the synthesis of more complex, biologically active molecules. A thorough
understanding of its structure and synthesis is therefore paramount for its effective utilization in
drug discovery and development pipelines.

Molecular Structure and Physicochemical

Properties
Chemical Structure

5-Methyloxazol-2-amine is a five-membered heterocyclic aromatic compound. The structure
consists of an oxazole ring, which is substituted with an amino group at the 2-position and a
methyl group at the 5-position.

e I[UPAC Name: 5-methyl-1,3-oxazol-2-amine
e Molecular Formula: CaHeN20
e CAS Number: 33124-04-8[1]

« SMILES: NC1=NC=C(C)O1

The imadge you are
requesting does not exist

aris no longer available.

i gur.zom

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 5-Methyloxazol-2-amine
Is provided in the table below. These parameters are crucial for predicting its behavior in
various solvent systems, its potential for biological activity, and for developing purification
strategies.
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Property Value Source
Molecular Weight 98.10 g/mol [2]
Melting Point Not reported

Boiling Point Not reported

LogP (calculated) 0.4 -0.56 [2]
;I':s:lzfjical Polar Surface Area 501 A2 2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 3 [2]

Spectroscopic Characterization (Predicted)

While a publicly available experimental spectrum for 5-Methyloxazol-2-amine is not readily
found, its *H and 3C NMR spectra can be predicted based on the analysis of its structural
analogue, 2-amino-5-methylthiazole, and general principles of NMR spectroscopy. These
predictions are vital for reaction monitoring and final product confirmation.

1H NMR (Predicted, in CDCls, 400 MHz):

¢ 0 ~6.5-6.8 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the
oxazole ring.

e 0 ~4.5-5.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH3).
The broadness is due to quadrupole broadening from the nitrogen atom and potential
hydrogen exchange.

e 0 ~2.2-2.4 ppm (s, 3H): A sharp singlet for the three protons of the methyl group at the C5
position.

13C NMR (Predicted, in CDClz, 100 MHz):

e 0 ~165-170 ppm: Quaternary carbon (C2) attached to the amino group and two nitrogen
atoms.
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e 0 ~145-150 ppm: Quaternary carbon (C5) attached to the methyl group.
e 0 ~120-125 ppm: Methine carbon (C4).

e 0 ~10-15 ppm: Methyl carbon (-CHs).

Synthesis of 5-Methyloxazol-2-amine

The synthesis of 2-aminooxazoles can be achieved through several established routes. A
common and reliable method involves the condensation of an a-haloketone with cyanamide or
urea. For the synthesis of 5-Methyloxazol-2-amine, the logical precursors are 1-halo-2-
propanone (e.g., 1-bromo-2-propanone or 1-chloro-2-propanone) and cyanamide.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy is a cyclocondensation reaction. The rationale for this choice is
the commercial availability of the starting materials and the generally high yields reported for
this type of transformation for analogous structures.

. C-N and C-O bond formation .
@-Bromo-z-propanone e Cyanamlda (Cyclocondensation) 5-Methyloxazol-2-amine

Click to download full resolution via product page

Caption: Retrosynthetic analysis for 5-Methyloxazol-2-amine.

Proposed Reaction Mechanism

The reaction proceeds through a well-established pathway for the formation of 2-
aminooxazoles from a-haloketones and cyanamide.

¢ Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen
atoms of cyanamide on the electrophilic carbonyl carbon of 1-bromo-2-propanone. This
forms a tetrahedral intermediate.
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 Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the carbon

bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a

five-membered ring intermediate.

o Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the

aromatic 5-Methyloxazol-2-amine.

-

Step 1: Nucleophilic Attack

1-Bromo-2-propanone + Cyanamide

l
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Caption: Proposed reaction mechanism for the

synthesis of 5-Methyloxazol-2-amine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of

similar 2-aminooxazoles. Optimization may be

Materials and Reagents:

required to achieve the highest possible yield.
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e 1-Bromo-2-propanone

e Cyanamide

e Sodium bicarbonate (NaHCO3)

» Ethanol

o Ethyl acetate

e Brine (saturated aqueous NacCl solution)
e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

e Reaction Setup: To a solution of cyanamide (1.0 eq.) in ethanol in a round-bottom flask
equipped with a reflux condenser, add sodium bicarbonate (1.2 eq.).

» Addition of a-Haloketone: Slowly add a solution of 1-bromo-2-propanone (1.1 eq.) in ethanol
to the reaction mixture at room temperature with stirring.

» Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer
Chromatography (TLC). The reaction is typically complete within 4-6 hours.

o Workup: After the reaction is complete, cool the mixture to room temperature and filter to
remove any inorganic salts. Concentrate the filtrate under reduced pressure.

o Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

« Purification: Purify the crude product by column chromatography on silica gel using a mixture
of ethyl acetate and hexanes as the eluent to afford pure 5-Methyloxazol-2-amine.

Causality Behind Experimental Choices:
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e Solvent: Ethanol is a good choice of solvent as it dissolves the reactants and is suitable for
reflux conditions.

e Base: Sodium bicarbonate is a mild base used to neutralize the HBr formed during the
reaction, preventing potential side reactions.

 Purification: Column chromatography is a standard and effective method for purifying small
organic molecules like the target compound.

Conclusion and Future Outlook

5-Methyloxazol-2-amine is a valuable heterocyclic building block with significant potential in
drug discovery and organic synthesis. This guide provides a detailed overview of its structure,
properties, and a reliable synthetic route. The presented protocol, based on the
cyclocondensation of 1-bromo-2-propanone and cyanamide, offers a practical and efficient
method for its preparation. As the demand for novel therapeutics continues to grow, the
importance of versatile scaffolds like 2-aminooxazoles is expected to increase. Further
research into the derivatization of 5-Methyloxazol-2-amine could lead to the discovery of new
drug candidates with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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